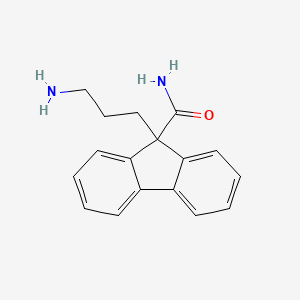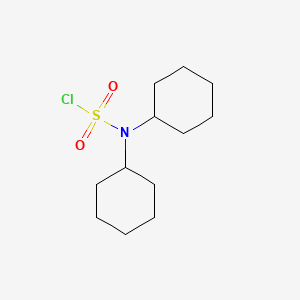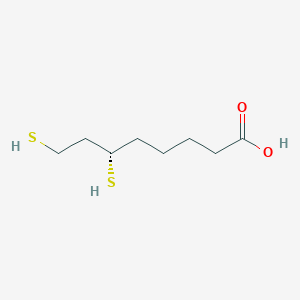
(S)-dihydrolipoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-dihydrolipoic acid is the (S)-enantiomer of dihydrolipoic acid. It is an enantiomer of a (R)-dihydrolipoic acid.
科学的研究の応用
Antioxidant and Pro-Oxidant Activities
(S)-Dihydrolipoic acid, recognized for its antioxidant properties, plays a significant role in neutralizing reactive oxygen species (ROS) and reactive nitrogen oxide species (RNOS), which are by-products of oxidative metabolism. It exhibits direct free radical scavenging properties, thereby potentially mitigating oxidative stress. This compound, alongside alpha-lipoic acid, forms a potent redox couple with a low redox potential, highlighting its strong reductive capabilities. Studies suggest that supplementation with alpha-lipoic acid, which is closely related to (S)-dihydrolipoic acid, can decrease oxidative stress and restore the levels of other antioxidants in the body. However, it's noteworthy that under certain conditions, (S)-dihydrolipoic acid may also exhibit pro-oxidant activities. For instance, it has been implicated in promoting the mitochondrial permeability transition, which can lead to cell death, and in stimulating the production of superoxide anions, a type of ROS, in liver mitochondria. Such dual activities highlight the complex nature of (S)-dihydrolipoic acid's interaction with cellular components and its potential implications for health and disease management (Moini, Packer, & Saris, 2002).
Role in Diabetes and Its Complications
The therapeutic potential of (S)-dihydrolipoic acid extends to diabetes management, particularly in mitigating complications such as diabetic neuropathy and cataract formation. Its antioxidant properties are beneficial in attenuating damage induced by long-term hyperglycemia, which leads to enhanced ROS formation and diminished antioxidant defenses in diabetic patients. Clinical trials have observed some relief of neuropathic symptoms in diabetic patients treated with lipoic acid derivatives, although consistent objective benefits remain to be fully established. The use of (S)-dihydrolipoic acid in Germany for treating diabetic neuropathy underscores its significance, and ongoing research aims to elucidate its efficacy further (Coleman, Eason, & Bailey, 2001).
Skin Photoaging and Topical Applications
Topical formulations containing (S)-dihydrolipoic acid have shown promise in addressing skin photoaging, a concern associated with prolonged exposure to ultraviolet (UV) radiation. Preliminary studies indicate that creams with a 5% concentration of alpha-lipoic acid, which is interconvertible with (S)-dihydrolipoic acid in biological systems, may offer beneficial effects on photoaged skin. These findings suggest potential applications in dermatology, particularly for non-invasive treatments aimed at improving skin health and appearance (Beitner, 2003).
Biochemical and Molecular Mechanisms
(S)-Dihydrolipoic acid's biochemical significance is further underscored by its role in the regulation of enzyme activities, such as choline acetyltransferase, which is pivotal for acetylcholine synthesis. Its modulatory effect, varying with its redox state, highlights the importance of the cellular redox balance in enzyme regulation and, by extension, in neurotransmission and other physiological processes. The intricate interplay between the reduced and oxidized forms of lipoic acid derivatives in cellular function exemplifies the multifaceted roles these compounds play in biological systems (Haugaard, Levin, & Surname, 2000).
特性
CAS番号 |
98441-85-1 |
|---|---|
製品名 |
(S)-dihydrolipoic acid |
分子式 |
C8H16O2S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
(6S)-6,8-bis(sulfanyl)octanoic acid |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m0/s1 |
InChIキー |
IZFHEQBZOYJLPK-ZETCQYMHSA-N |
異性体SMILES |
C(CCC(=O)O)C[C@@H](CCS)S |
SMILES |
C(CCC(=O)O)CC(CCS)S |
正規SMILES |
C(CCC(=O)O)CC(CCS)S |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



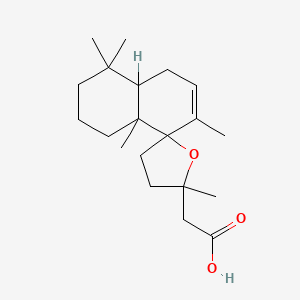
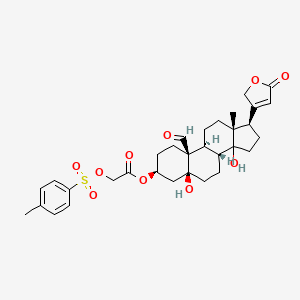
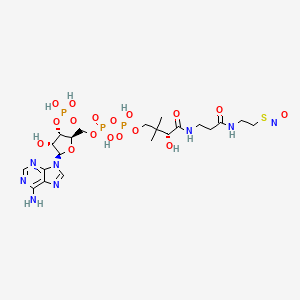
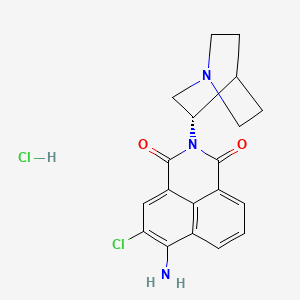
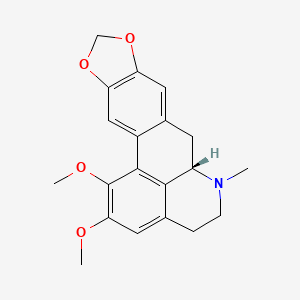
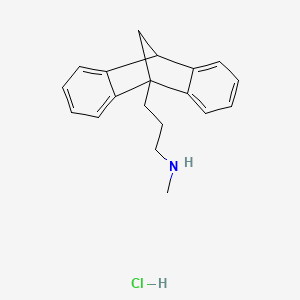
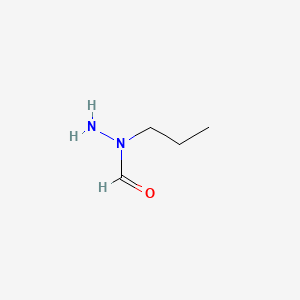
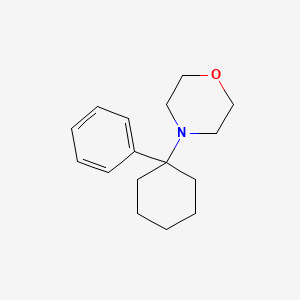
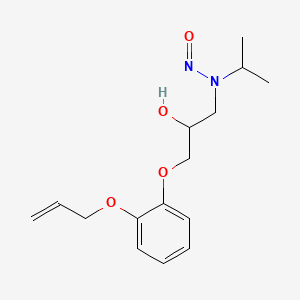
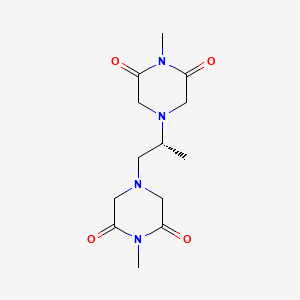
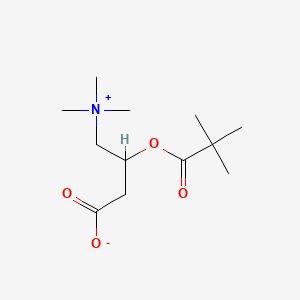
![Isoxazole, 5-[7-[4-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]phenoxy]heptyl]-3-methyl-](/img/structure/B1222082.png)
